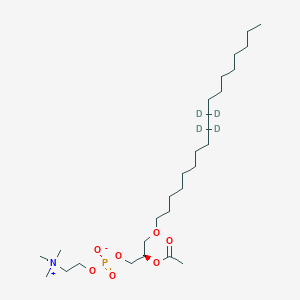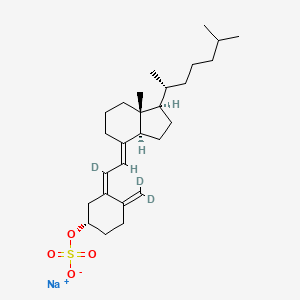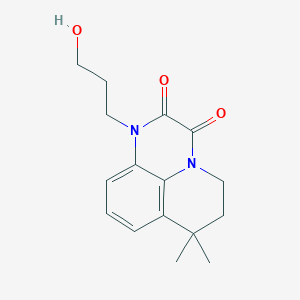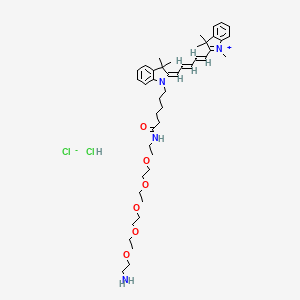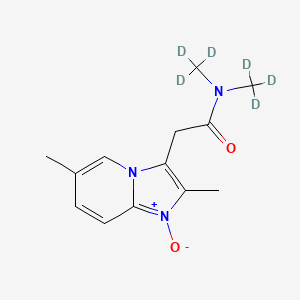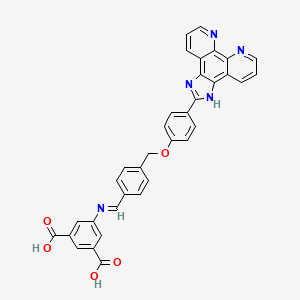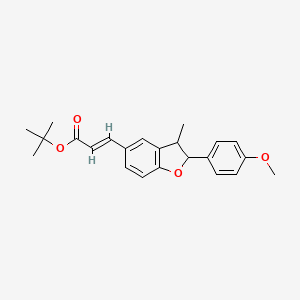
Lp-PLA2-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lp-PLA2-IN-6 is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme that plays a significant role in the development of atherosclerosis by hydrolyzing oxidized phospholipids in low-density lipoproteins. This compound is a tetracyclic pyrimidinone derivative and has shown potential in the research of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-6 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetracyclic pyrimidinone core through cyclization reactions, followed by functional group modifications to enhance the inhibitory activity against Lp-PLA2. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lp-PLA2-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
Lp-PLA2-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory pathways and oxidative stress.
Medicine: Potential therapeutic agent for treating atherosclerosis and neurodegenerative diseases.
Industry: Used in the development of diagnostic assays and as a reference standard in pharmaceutical research .
Mechanism of Action
Lp-PLA2-IN-6 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the formation of pro-inflammatory and pro-atherogenic mediators. By inhibiting Lp-PLA2, this compound reduces the production of these mediators, thereby mitigating inflammation and atherosclerosis progression .
Comparison with Similar Compounds
Similar Compounds
Darapladib: Another Lp-PLA2 inhibitor with similar inhibitory activity but different chemical structure.
Rilapladib: A small molecule inhibitor of Lp-PLA2, used in clinical trials for cardiovascular diseases
Uniqueness
Lp-PLA2-IN-6 is unique due to its tetracyclic pyrimidinone structure, which provides a distinct mechanism of inhibition and potentially different pharmacokinetic properties compared to other Lp-PLA2 inhibitors. This uniqueness makes it a valuable compound for studying the specific effects of Lp-PLA2 inhibition in various biological contexts .
Properties
Molecular Formula |
C25H21F5N4O3 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
6-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-3,5,9-triazatetracyclo[8.3.2.01,9.03,8]pentadeca-5,7-dien-4-one |
InChI |
InChI=1S/C25H21F5N4O3/c26-17-8-14(9-18(27)22(17)37-16-4-7-31-19(10-16)25(28,29)30)12-36-20-11-21-33(23(35)32-20)13-24-5-1-2-15(3-6-24)34(21)24/h4,7-11,15H,1-3,5-6,12-13H2 |
InChI Key |
LMSKSPWBYRMBRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3(C1)N2C4=CC(=NC(=O)N4C3)OCC5=CC(=C(C(=C5)F)OC6=CC(=NC=C6)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


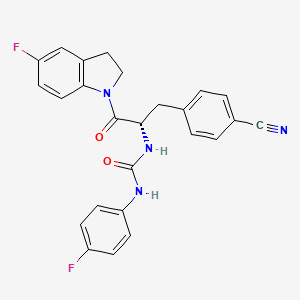

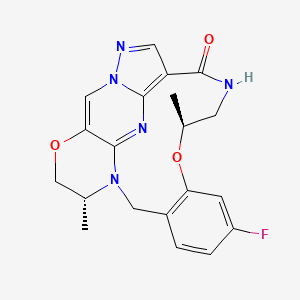
![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
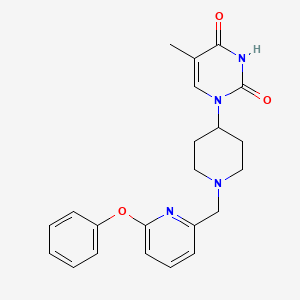
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)
